molecular formula C22H21NO5 B11038144 Ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole-2-carboxylate

Ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole-2-carboxylate

Cat. No.: B11038144
M. Wt: 379.4 g/mol
InChI Key: CSPIAUSECNNHDW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The introduction of the methoxybenzoyl and methoxyphenyl groups can be achieved through Friedel-Crafts acylation reactions. This involves the reaction of the pyrrole ring with 4-methoxybenzoyl chloride and 4-methoxyphenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxylate group can be introduced through esterification, where the carboxylic acid derivative of the pyrrole reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole-2-carboxylate depends on its interaction with molecular targets. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 4-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrole-2-carboxylate: Similar structure but with chloro substituents instead of methoxy groups, which may alter its chemical reactivity and biological activity.

    Ethyl 4-(4-nitrobenzoyl)-3-(4-nitrophenyl)pyrrole-2-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 4-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C22H21NO5/c1-4-28-22(25)20-19(14-5-9-16(26-2)10-6-14)18(13-23-20)21(24)15-7-11-17(27-3)12-8-15/h5-13,23H,4H2,1-3H3

InChI Key

CSPIAUSECNNHDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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